molecular formula C18H20N2O2 B4653916 N-[4-(butyrylamino)phenyl]-3-methylbenzamide

N-[4-(butyrylamino)phenyl]-3-methylbenzamide

Cat. No. B4653916
M. Wt: 296.4 g/mol
InChI Key: GDRVHZMJSJJOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butyrylamino)phenyl]-3-methylbenzamide, commonly known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders. It is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in the brain.

Mechanism of Action

BPN14770 is a selective inhibitor of N-[4-(butyrylamino)phenyl]-3-methylbenzamide, an enzyme that plays a crucial role in regulating cAMP levels in the brain. By inhibiting N-[4-(butyrylamino)phenyl]-3-methylbenzamide, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases cAMP levels, which activates PKA and CREB, two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia. In animal models, BPN14770 has been shown to improve cognitive function, reduce beta-amyloid plaques in the brain, and reduce the exaggerated mGluR5 signaling that is associated with Fragile X syndrome.

Advantages and Limitations for Lab Experiments

BPN14770 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, there are also some limitations to using BPN14770 in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, the mechanism of action of BPN14770 is complex and involves multiple pathways, which can make it difficult to study.

Future Directions

There are several future directions for the study of BPN14770. One direction is to further investigate its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand the complex mechanism of action of BPN14770 and how it interacts with other pathways in the brain. Finally, the synthesis and modification of BPN14770 can be further optimized to improve its pharmacological properties and increase its potency and selectivity.

Scientific Research Applications

BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, BPN14770 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Fragile X syndrome, BPN14770 has been shown to improve synaptic plasticity and reduce the exaggerated mGluR5 signaling that is associated with the disorder. In schizophrenia, BPN14770 has been shown to improve cognitive function and reduce the positive symptoms of the disorder.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-5-17(21)19-15-8-10-16(11-9-15)20-18(22)14-7-4-6-13(2)12-14/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVHZMJSJJOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butanoylamino)phenyl]-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butyrylamino)phenyl]-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.